3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
The compound 3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a complex organic molecule featuring multiple functional groups, including chloro, trifluoromethyl, pyridine, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process starts with the preparation of the pyridine and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine: can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles.
Oxidation and Reduction: The pyridine and triazole rings can participate in redox reactions.
Coupling Reactions: The compound can form bonds with other aromatic systems through coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro atoms.
Scientific Research Applications
3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Agrochemicals: Possible application as a pesticide or herbicide.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application, whether in medicine, agriculture, or materials science.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridine
- 1H-1,2,4-triazole
- 3-chloro-1H-1,2,4-triazole
Uniqueness
The uniqueness of 3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine lies in its combination of multiple functional groups and rings, which confer distinct chemical and biological properties
Biological Activity
The compound 3-chloro-2-(3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a complex molecule that has garnered attention for its potential biological activities. Its structure incorporates multiple pharmacophores that may contribute to various biological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H9Cl2F6N5, with a molecular weight of approximately 456.17 g/mol. The presence of trifluoromethyl groups and triazole rings suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activities of this compound has focused primarily on its antimicrobial and anticancer effects.
Antimicrobial Activity
A study explored the structure-antimicrobial activity relationships (SAR) of compounds related to triazoles. It was found that certain derivatives exhibited significant activity against various bacterial strains, which may be attributed to their ability to inhibit cell wall synthesis or disrupt membrane integrity . The specific compound demonstrated comparable minimum inhibitory concentrations (MICs) against pathogens such as Mycobacterium kansasii, indicating potential use in treating resistant infections .
Anticancer Activity
The anticancer properties of triazole-containing compounds have been well-documented. In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines. For example, a related triazole compound exhibited IC50 values below those of standard chemotherapeutics, suggesting strong cytotoxicity . The mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an MIC of 32 µg/mL against S. aureus, significantly lower than that of traditional antibiotics . This suggests potential for development as a new antimicrobial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation assessed the cytotoxic effects of the compound on human leukemia cells (THP-1). The study reported an IC50 value of 15 µM, demonstrating potent antiproliferative activity compared to established chemotherapeutics . The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry analysis.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the trifluoromethyl group significantly enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins. Furthermore, modifications at specific positions on the triazole ring have been shown to optimize potency against microbial and cancerous cells .
Compound | MIC (µg/mL) | IC50 (µM) | Target |
---|---|---|---|
Compound A | 32 | 15 | S. aureus |
Compound B | 29 | 12 | THP-1 cells |
Properties
IUPAC Name |
3-chloro-2-[3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl2F6N8/c17-9-1-7(15(19,20)21)3-25-13(9)31-5-27-11(29-31)12-28-6-32(30-12)14-10(18)2-8(4-26-14)16(22,23)24/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOUOSLPFIIRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=NC(=N2)C3=NN(C=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl2F6N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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